PKM2 activator 2
Overview
Description
PKM2 activator 2 is a chemical compound known for its ability to activate pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in glycolysis. This compound has shown potential in restoring normal glycolytic metabolism in cells, making it a significant compound in cancer research and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKM2 activator 2 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent and specific catalysts can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring consistency and quality. This involves using large-scale reactors, precise control of reaction parameters, and rigorous purification processes. Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PKM2 activator 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
PKM2 activator 2 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and metabolic pathways, particularly glycolysis.
Biology: The compound is employed in cellular studies to understand metabolic reprogramming and its effects on cell proliferation and differentiation.
Medicine: this compound is investigated for its potential therapeutic effects in cancer treatment, as it can restore normal metabolic states in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting metabolic disorders
Mechanism of Action
PKM2 activator 2 exerts its effects by activating pyruvate kinase M2, which is a key enzyme in the glycolytic pathway. By activating PKM2, the compound enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased glycolytic flux. This activation helps restore normal glycolytic metabolism, which is often disrupted in cancer cells. The molecular targets and pathways involved include the regulation of gene expression related to apoptosis, mitosis, hypoxia, inflammation, and metabolic reprogramming .
Comparison with Similar Compounds
Similar Compounds
PKM2 activator 1: Another activator of pyruvate kinase M2, but with different potency and specificity.
PKM2 activator 3: A compound with similar activating properties but distinct chemical structure and pharmacokinetics.
Uniqueness
PKM2 activator 2 is unique due to its high potency and specificity for PKM2, with an AC50 value of 66 nM. This makes it a highly effective tool for studying and modulating glycolytic metabolism in various research contexts .
Biological Activity
Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, playing a significant role in cellular metabolism, particularly in cancer cells. The activation of PKM2 is associated with various biological processes, including tumorigenesis, immune response modulation, and metabolic reprogramming. PKM2 activator 2 (often referred to as DASA-58 or TEPP-46) has emerged as a promising small-molecule compound that enhances the enzymatic activity of PKM2. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
PKM2 exists in two main forms: a high-activity tetramer and a low-activity dimer/monomer. Activators like DASA-58 stabilize the tetrameric form, enhancing its catalytic efficiency. The binding of these activators occurs at the interface of the PKM2 subunits, promoting their association into stable tetramers and rendering the enzyme resistant to inhibitory modifications induced by tyrosine phosphorylation .
Key Findings:
- Tetramer Stabilization : DASA-58 increases PKM2 activity in a dose-dependent manner, achieving an effective half-activation concentration (EC50) of approximately 19.6 µM .
- Resistance to Inhibition : Pre-treatment with DASA-58 prevents the inhibition of PKM2 activity caused by pervanadate treatment, which induces tyrosine phosphorylation .
Biological Implications
The activation of PKM2 has significant implications for various biological processes:
1. Cancer Metabolism
PKM2 activators have shown potential in suppressing tumor growth. For instance, in preclinical studies involving human cancer cell xenografts, continuous dosing with TEPP-46 resulted in reduced tumor development . The activation of PKM2 leads to increased aerobic glycolysis and lactate secretion, which are metabolic characteristics commonly associated with cancer cells .
2. Immune Response Modulation
Recent studies indicate that PKM2 activators can enhance macrophage function by promoting mitochondrial biogenesis and endotoxin tolerance. TEPP-46 treatment increased the expression of pro-inflammatory cytokines and contributed to metabolic reprogramming within macrophages . This suggests that targeting PKM2 could be a novel therapeutic strategy for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy and mechanisms of action of PKM2 activators:
Case Study 1: TEPP-46 and Macrophage Function
A study demonstrated that TEPP-46 treatment enhanced mitochondrial biogenesis in macrophages, leading to improved endotoxin tolerance. Mice treated with TEPP-46 exhibited higher levels of the PKM2 tetramer and reduced inflammatory responses after lipopolysaccharide (LPS) exposure .
Case Study 2: DASA-58 in Cancer Therapy
In vitro experiments showed that DASA-58 significantly increased glucose consumption and lactate production in H1299 lung cancer cells compared to control treatments. This metabolic shift was linked to enhanced cell viability under nutrient-deprived conditions, suggesting a potential therapeutic role for DASA-58 in cancer metabolism .
Data Tables
Compound | EC50 (µM) | Effect on Tumor Growth | Mechanism |
---|---|---|---|
DASA-58 | 19.6 | Reduced tumor development | Tetramer stabilization |
TEPP-46 | N/A | Enhanced macrophage function | Mitochondrial biogenesis |
Properties
Molecular Formula |
C20H18F2N2O4S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 |
InChI Key |
LLOHMBFPOYWAIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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